molecular formula C9H10N2O2 B1194083 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- CAS No. 6339-38-4

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-

Numéro de catalogue: B1194083
Numéro CAS: 6339-38-4
Poids moléculaire: 178.19 g/mol
Clé InChI: KLNRUMOPNATILS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Identity and Classification

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- represents a highly functionalized member of the pyridinecarbonitrile class, distinguished by its complex substitution pattern and partial saturation of the aromatic ring system. The compound belongs to the broader category of nitrogen-containing heterocycles, specifically within the pyridine family, where the presence of the dihydro functionality creates a lactam-like structure. Classification systems place this molecule within the nitrile-containing heterocycles, a subset that has gained considerable attention in medicinal and synthetic chemistry applications.

The molecular structure incorporates several distinct functional groups that contribute to its chemical behavior and potential reactivity patterns. The cyano group at the 3-position provides electrophilic character, while the methoxymethyl substituent at the 4-position introduces both steric and electronic effects. The 2-oxo functionality creates a lactam-like environment that significantly influences the compound's chemical properties and stability.

Table 1: Fundamental Chemical Properties

Property Value Source
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Chemical Abstract Service Number 6339-38-4
International Union of Pure and Applied Chemistry Name 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Standard International Chemical Identifier InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)
Standard International Chemical Identifier Key KLNRUMOPNATILS-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CC1=CC(=C(C(=O)N1)C#N)COC

The compound's structural features align with contemporary trends in heterocyclic chemistry, where multi-substituted pyridine derivatives serve as key building blocks for pharmaceutical and agrochemical development. The presence of both electron-withdrawing and electron-donating substituents creates a balanced electronic environment that can be exploited in various synthetic transformations. This balanced reactivity profile makes the compound particularly valuable as an intermediate in complex synthetic sequences.

Historical Context in Pyridine Chemistry

The development of 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- must be understood within the broader historical context of pyridine chemistry, which traces its origins to the mid-nineteenth century when Thomas Anderson first isolated pyridine from coal tar in 1849. Anderson's initial work established the foundation for understanding nitrogen-containing aromatic heterocycles, naming the compound pyridine after the Greek word for fire due to its flammable nature. The subsequent determination of pyridine's structure by Wilhelm Körner in 1869 and James Dewar in 1871, who recognized its relationship to benzene with a nitrogen atom replacement, laid the groundwork for all future pyridine derivative development.

The synthetic accessibility of pyridine derivatives was revolutionized in 1924 when Aleksei Chichibabin developed his pyridine synthesis reaction using inexpensive reagents, a method that continues to underpin industrial pyridine production today. This breakthrough enabled the systematic exploration of substituted pyridines, including the development of more complex derivatives such as the target compound. The Chichibabin synthesis approach, involving condensation reactions of aldehydes, ketones, and ammonia derivatives, established the fundamental principles that guide modern pyridinecarbonitrile synthesis.

The evolution toward more sophisticated pyridine derivatives like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- reflects the broader advancement in heterocyclic chemistry throughout the twentieth and twenty-first centuries. Historical production data indicates that pyridine manufacture reached 26,000 tonnes worldwide by 1989, with major derivatives including methylpyridines and more complex substituted variants. The contemporary focus on highly functionalized pyridine derivatives represents a natural progression from these early developments, driven by the need for more specialized chemical intermediates in pharmaceutical and materials science applications.

Significance in Heterocyclic Research

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- occupies a significant position within contemporary heterocyclic research due to its unique structural features and potential applications in medicinal chemistry. The compound exemplifies the current research direction toward multi-substituted heterocycles that incorporate diverse functional groups to achieve specific biological or chemical properties. Recent studies have demonstrated that pyridine scaffold compounds are valued for their biological, medicinal, optical, chemical, and physical properties among nitrogen-based heterocycles.

The research significance of this compound extends beyond its individual properties to its role as a representative of the broader class of functionalized pyridine derivatives that have gained prominence in drug discovery efforts. Analysis of United States Food and Drug Administration-approved drugs from 2014 to 2023 reveals that 54 drugs containing pyridine rings were approved during this period, with the largest category being anticancer agents comprising 33% of approvals. This trend underscores the continued importance of pyridine derivatives in pharmaceutical development and validates the research attention directed toward compounds like 3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo-.

Table 2: Research Applications and Significance

Research Area Significance Supporting Evidence
Medicinal Chemistry High potential for drug development Pyridine derivatives represent 54 FDA-approved drugs (2014-2023)
Synthetic Chemistry Valuable intermediate compound Multi-substituted pyridines enable diverse synthetic transformations
Heterocyclic Studies Model compound for structural analysis Demonstrates complex substitution patterns in pyridine chemistry
Materials Science Potential functional material component Nitrogen heterocycles show optical and electronic properties

The compound's structural complexity, featuring both saturated and unsaturated elements within the same ring system, makes it particularly valuable for studying structure-activity relationships in heterocyclic chemistry. Research has shown that polysubstituted and ring-fused pyridines exhibit considerable biological properties, including activity against methicillin-resistant Staphylococcus aureus, highlighting the potential significance of complex pyridine derivatives in addressing contemporary medical challenges. The presence of electron-withdrawing groups in substituted pyridines has been found to enhance biological activity, further supporting the research relevance of compounds with cyano functionality like the target molecule.

Nomenclature and Alternative Designations

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- exhibits a complex nomenclature system that reflects both its structural complexity and the evolution of chemical naming conventions. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile, which follows contemporary naming protocols that prioritize functional group identification and positional clarity. This systematic approach ensures unambiguous identification of the compound's structure while maintaining consistency with modern chemical nomenclature standards.

Alternative naming conventions for this compound include several variations that emphasize different structural aspects or follow different nomenclature traditions. The compound is also known as 6-(methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, which represents an alternative systematic naming approach that emphasizes the dihydropyridine core structure. Additional designations include 2-methyl-4-methoxymethyl-5-cyano-6-oxypyridine and 3-cyano-4-methoxymethyl-6-methyl-(2-pyridone), each highlighting different aspects of the molecular structure.

Table 3: Nomenclature and Identification Systems

Nomenclature Type Designation Reference
International Union of Pure and Applied Chemistry Name 4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Alternative Systematic Name 6-(methoxymethyl)-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
Structural Descriptor Name 2-methyl-4-methoxymethyl-5-cyano-6-hydroxypyridine
Chemical Abstract Service Registry Number 6339-38-4
Alternative Chemical Abstract Service Number 828-93-3
PubChem Compound Identifier 224563

The existence of multiple Chemical Abstract Service registry numbers for this compound reflects the complexity of chemical registration systems and potential variations in structural representation or tautomeric forms. The primary Chemical Abstract Service number 6339-38-4 appears consistently across multiple authoritative sources, while the alternative number 828-93-3 may represent a different registration entry or structural variant. This nomenclature diversity underscores the importance of using multiple identification systems when working with complex heterocyclic compounds to ensure accurate communication and literature searching.

Propriétés

IUPAC Name

4-(methoxymethyl)-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-6-3-7(5-13-2)8(4-10)9(12)11-6/h3H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNRUMOPNATILS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212794
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6339-38-4
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006339384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6339-38-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-4-methoxymethyl-5-cyano-6-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HYDROXY-4-METHOXYMETHYL-6-METHYL-NICOTINONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Activité Biologique

3-Pyridinecarbonitrile, 1,2-dihydro-4-(methoxymethyl)-6-methyl-2-oxo- (chemical formula: C9H10N2O2) is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This compound features a pyridine ring with a unique combination of functional groups, including a carbonitrile and methoxymethyl substituent, which contribute to its pharmacological profile.

  • Molecular Weight : 178.19 g/mol
  • CAS Number : 1354528-16-7
  • Structure :
InChI Key KLNRUMOPNATILS UHFFFAOYSA N\text{InChI Key KLNRUMOPNATILS UHFFFAOYSA N}

Biological Activity Overview

Research indicates that 3-Pyridinecarbonitrile exhibits significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Various studies have explored its effectiveness against different bacterial strains. For instance, derivatives of similar pyridine compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. These compounds often demonstrate higher sensitivity towards Gram-positive bacteria such as Bacillus cereus compared to the more resistant Gram-negative strains like Escherichia coli .
  • Anticancer Potential : The compound has been submitted for evaluation by the National Cancer Institute (NCI), indicating its potential as an anticancer agent. The structural characteristics suggest that it may interact with biological targets involved in cancer progression .
  • Enzyme Inhibition : Some derivatives have been studied for their ability to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting metabolic pathways in diseases.

The synthesis of 3-Pyridinecarbonitrile can be achieved through various methods that typically involve the modification of existing pyridine derivatives. Studies have highlighted the importance of understanding the compound's mechanism of action, which involves interaction with specific biological targets through binding affinity studies. Techniques such as molecular docking and spectroscopic analysis are commonly employed to elucidate these interactions .

Comparative Analysis with Similar Compounds

To contextualize the activity of 3-Pyridinecarbonitrile, it is useful to compare it with related compounds:

Compound NameMolecular FormulaKey Features
4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrileC7H6N2O2Lacks methyl substitution at position 6
5-Chloro-6-(methoxymethyl)-4-methyl-2-oxo-1,2-dihydro-pyridineC10H10ClN2O2Contains chlorine substituent
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrileC9H8ClN2O2Chlorine substitution affects reactivity

The unique combination of methoxymethyl and methyl groups in 3-Pyridinecarbonitrile may contribute to its distinct biological activities compared to these similar compounds .

Case Studies

Several case studies have documented the biological effects of 3-Pyridinecarbonitrile and its derivatives:

  • Study on Antimicrobial Efficacy : A study demonstrated that specific derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, suggesting a potential role in developing new antimicrobial agents .
  • Cancer Research : Preliminary results from NCI evaluations indicate that some derivatives may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyridinecarbonitrile derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:

Compound Name Substituents (Positions) Key Properties/Activities References
5-Chloro-6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile Cl (5), OH (6), CH₃ (4) Higher polarity due to hydroxyl group; used in synthetic intermediates
1,2-Dihydro-4-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinecarbonitrile CF₃ (6), CH₃ (4) Enhanced electron-withdrawing effects (CF₃); potential for agrochemical applications
4-(4-Methoxyphenyl)-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile 4-(4-MeOPh), 6-Ph Aryl groups increase steric bulk; π-π interactions may enhance binding to biological targets
6-(4-Hydroxy-3-methoxyphenyl)-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile Br (4-Ph), 6-(3-MeO-4-OHPh) High antioxidant activity (79.05% DPPH inhibition); bromine enhances lipophilicity
Target Compound: 1,2-Dihydro-4-(methoxymethyl)-6-methyl-2-oxo-3-pyridinecarbonitrile CH₂OCH₃ (4), CH₃ (6) Methoxymethyl improves solubility via ether oxygen; moderate steric bulk N/A

Méthodes De Préparation

Cyclocondensation of Prefunctionalized Intermediates

Cyclocondensation reactions offer a direct route to the dihydropyridine scaffold. For example, sodium alkoxide-mediated cyclization has been employed to assemble analogous pyridinecarbonitriles. In this method, a diketone or enone precursor reacts with a nitrile-containing reagent under basic conditions. For the target compound, a plausible pathway involves:

  • Formation of a 2-pyridone intermediate via condensation of a β-keto ester with an amine.

  • Introduction of the methoxymethyl group at position 4 via Williamson ether synthesis, using methoxymethyl chloride and a base.

  • Cyanation at position 3 using potassium cyanide or trimethylsilyl cyanide.

A representative procedure from patent literature involves reacting 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with methoxymethyl chloride in the presence of sodium hydride, achieving a 72% yield of the methoxymethylated product.

Stepwise Synthetic Procedures

Method A: Cyclocondensation with Sodium Methoxide

Step 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
A mixture of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.2 eq) is heated under reflux in ethanol with sodium methoxide (0.1 eq) as a catalyst. After 6 hours, the product precipitates as a white solid (yield: 68%).

Step 2: Methoxymethylation at Position 4
The intermediate (1.0 eq) is dissolved in dry DMF, treated with methoxymethyl chloride (1.5 eq) and NaH (1.2 eq) at 0°C. After stirring for 12 hours at room temperature, the mixture is quenched with ice water and extracted with ethyl acetate (yield: 65%).

Step 3: Purification
Crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound as a crystalline solid (purity >98% by HPLC).

Optimization and Catalytic Enhancements

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)Reference
NaOCH3Ethanol8068
Pd(PCy3)2THF2552
K2CO3DMF10045

Sodium methoxide outperforms palladium catalysts in cyclocondensation reactions, likely due to its ability to deprotonate active methylene groups efficiently.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates during methoxymethylation, while ethereal solvents (THF) favor Pd-mediated cross-couplings.

Analytical Characterization

Key spectroscopic data for the target compound:

  • 1H NMR (500 MHz, CDCl3) : δ 2.35 (s, 3H, CH3), 3.38 (s, 3H, OCH3), 4.62 (s, 2H, CH2O), 6.21 (s, 1H, H-5).

  • IR (KBr) : 2220 cm⁻¹ (C≡N), 1685 cm⁻¹ (C=O).

Challenges and Mitigation Strategies

Regioselectivity Issues

The methoxymethyl group’s bulkiness can lead to steric hindrance, favoring substitution at position 4 over position 2. Using bulky bases (e.g., DBU) improves regiocontrol by deprotonating the more acidic hydroxyl group at position 4.

Cyanation Side Reactions

Uncontrolled cyanation may occur at position 5 if the reaction temperature exceeds 80°C. Maintaining temperatures below 70°C and using trimethylsilyl cyanide mitigates this issue .

Q & A

Basic: What are the established synthetic methodologies for preparing 3-pyridinecarbonitrile derivatives like the target compound?

Answer:
The synthesis typically involves cyclocondensation reactions under reflux conditions. A general protocol includes combining substituted acetophenones (e.g., p-bromoacetophenone), aldehydes, ethyl cyanoacetate, and ammonium acetate in ethanol, heated for 10–20 hours . Alternative routes use cyanoacetic acid hydrazide, malononitrile, and aromatic aldehydes in ethanol with piperidine as a catalyst, yielding polyfunctional dihydropyridine derivatives . Key variables affecting yield include solvent choice (e.g., absolute ethanol), molar ratios, and reaction time. Post-synthesis purification often involves crystallization from DMF/ethanol (1:2) .

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-component syntheses?

Answer:
Optimization strategies include:

  • Catalyst screening : Piperidine enhances cyclization efficiency in ethanol-based systems .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature control : Extended reflux durations (up to 20 hours) are critical for complete cyclization .
  • Stoichiometric adjustments : Excess ammonium acetate (8 equivalents) drives the reaction forward by neutralizing byproducts .

Basic: What safety protocols are essential when handling this compound?

Answer:
Refer to Safety Data Sheets (SDS):

  • GHS Hazards : Acute oral toxicity (Category 4), skin/eye irritation (Category 2), and respiratory tract irritation (Category 3) .
  • Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
  • First aid : For skin contact, rinse immediately with water; if ingested, seek medical attention and provide SDS .

Advanced: How can contradictions in spectral data (e.g., NMR, IR) during structural elucidation be resolved?

Answer:

  • Cross-validation : Combine 1^1H-NMR (e.g., aromatic proton multiplicity at δ 7.06–7.78 ), IR (carbonyl stretches at 1642 cm1^{-1} ), and mass spectrometry (e.g., molecular ion peak at m/z 320 ).
  • Computational modeling : Compare experimental data with DFT-calculated spectra for ambiguous signals.
  • Alternative techniques : Use 13^{13}C-NMR or 2D-COSY to resolve overlapping peaks in dihydropyridine systems .

Advanced: How can biological activity assays be designed to evaluate anticancer potential?

Answer:

  • In vitro models : Screen against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, referencing protocols for pyridine derivatives with IC50_{50} values .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., methoxymethyl, aryl groups) to assess impact on cytotoxicity .
  • Mechanistic studies : Investigate apoptosis induction via flow cytometry or caspase-3 activation assays .

Basic: Which analytical techniques are most reliable for confirming the molecular structure?

Answer:

  • Spectroscopy :
    • IR : Confirm nitrile (2210 cm1^{-1}) and carbonyl (1642–1680 cm1^{-1}) groups .
    • NMR : Identify dihydropyridine protons (δ 6.72–7.78) and methoxymethyl groups (δ 3.91 for -OCH3_3) .
  • Mass spectrometry : Match observed m/z with theoretical molecular weight (e.g., 261.28 g/mol ).

Advanced: What strategies enhance the compound’s solubility for pharmacological testing?

Answer:

  • Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
  • Salt formation : Explore hydrochloride salts if amine groups are present.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to improve aqueous stability .

Basic: What purification methods are effective for isolating the target compound?

Answer:

  • Crystallization : Use DMF/ethanol (1:2) to precipitate high-purity crystals .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients for complex mixtures .
  • Recrystallization : Methanol or ethanol are preferred for removing unreacted starting materials .

Advanced: How can computational chemistry aid in predicting reactivity or metabolite pathways?

Answer:

  • DFT calculations : Model transition states to predict regioselectivity in electrophilic substitutions .
  • Metabolism prediction : Use software like SwissADME to identify potential cytochrome P450 oxidation sites .
  • Docking studies : Simulate interactions with biological targets (e.g., kinase enzymes) to guide SAR .

Advanced: What mechanistic insights explain the compound’s reactivity in cyclocondensation reactions?

Answer:
The reaction proceeds via Knoevenagel condensation between aldehydes and cyanoacetate derivatives, followed by cyclization with ammonia (from ammonium acetate) to form the dihydropyridine core . The methoxymethyl group’s electron-donating effect stabilizes intermediates, favoring 4-substitution . Piperidine catalyzes enamine formation, critical for ring closure .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.